
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it has also gained attention for its performance-enhancing effects in athletes and bodybuilders.
Mécanisme D'action
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ by N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. This results in improved metabolic function and increased endurance performance.
Biochemical and Physiological Effects:
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects in animal models. It increases fatty acid oxidation in skeletal muscle and liver, leading to improved insulin sensitivity and reduced inflammation. It also increases mitochondrial biogenesis and oxidative metabolism in skeletal muscle, resulting in increased endurance performance. However, some studies have reported adverse effects on liver function and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate gene expression in various tissues, and its potential therapeutic applications in metabolic and cardiovascular diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential adverse effects, the lack of long-term safety data in humans, and the potential for misuse in performance-enhancing contexts.
Orientations Futures
There are several future directions for research on N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine. One area of focus is the safety and efficacy of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine in humans, particularly in the context of metabolic and cardiovascular diseases. Another area of interest is the potential for N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine to enhance endurance performance in athletes and military personnel, and the ethical implications of its use in these contexts. Additionally, further research is needed to elucidate the molecular mechanisms underlying the adverse effects of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine on liver function and tumor growth, and to develop strategies to mitigate these effects.
Méthodes De Synthèse
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine can be synthesized through a multistep process starting from commercially available chemicals. The synthesis involves the coupling of a butylamine with a 3,5-dimethylphenol, followed by a series of reactions to introduce a pentanamine group and a phenoxy group. The final product is purified through chromatography and characterized by spectroscopic methods.
Applications De Recherche Scientifique
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. In addition, N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine has been investigated for its effects on endurance performance, as it has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle. However, further research is needed to determine the safety and efficacy of N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine in humans.
Propriétés
IUPAC Name |
N-butyl-5-(3,5-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-9-18-10-7-6-8-11-19-17-13-15(2)12-16(3)14-17/h12-14,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCCFGBWYNBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(3,5-dimethylphenoxy)-1-pentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

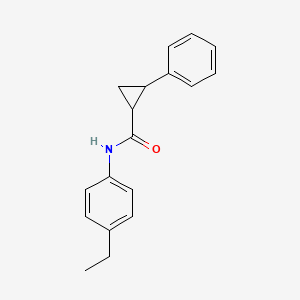
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)
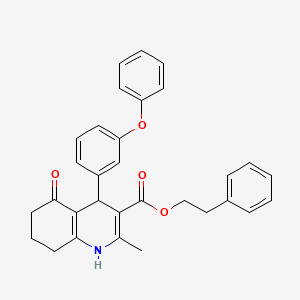
![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
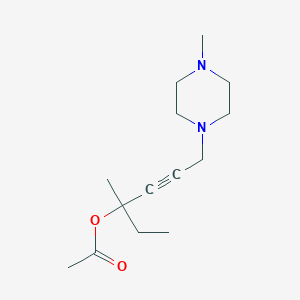
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
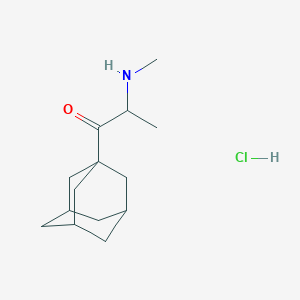
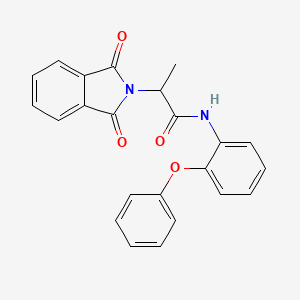
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)
![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)
